

Selonsertib Monotherapy vs. Combination Therapy: Efficacy Data

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Compound Focus: Selonsertib

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The table below summarizes key histologic outcomes from clinical trials evaluating **selonsertib** as both a monotherapy and part of combination regimens. The primary efficacy endpoint for these studies was typically a **≥1-stage improvement in fibrosis without worsening of NASH**.

| Therapy / Trial Name | Trial Phase & Duration | Patient Population | Fibrosis Improvement (≥1 stage) without NASH Worsening | Key Findings & Status |
|---|------------------------|----------------------------------|--|--|
| Selonsertib (18 mg) Monotherapy [1] | Phase 2, 24 weeks | NASH, F2-F3 fibrosis | 43% (13/30) | Early, promising results in a small cohort. [1] |
| Selonsertib (18 mg) Monotherapy (STELLAR-3) [2] [3] | Phase 3, 48 weeks | NASH, Bridging fibrosis (F3) | 10% (31/322) | Did not meet primary endpoint. No significant effect vs. placebo (13%) [2] [3]. |
| Selonsertib (18 mg) Monotherapy | Phase 3, 48 weeks | NASH, Compensated cirrhosis (F4) | 14% (51/354) | Did not meet primary endpoint. No significant effect vs. placebo (13%) [2] |

| Therapy / Trial Name | Trial Phase & Duration | Patient Population | Fibrosis Improvement (≥ 1 stage) without NASH Worsening | Key Findings & Status |
|--|------------------------|----------------------|---|--|
| (STELLAR-4) [2] [4] | | | | [4]. Development terminated. [4] |
| Selonsertib + Cilofexor (ATLAS) [5] [6] | Phase 2, 48 weeks | NASH, F3-F4 fibrosis | 19.1% (13/68) | No significant difference vs. placebo (10.5%) [6]. |
| Selonsertib + Firsocostat (ATLAS) [5] [6] | Phase 2, 48 weeks | NASH, F3-F4 fibrosis | 15.5% (11/71) | No significant difference vs. placebo (10.5%) [6]. |
| Cilofexor + Firsocostat (ATLAS) [7] [5] [6] | Phase 2, 48 weeks | NASH, F3-F4 fibrosis | 20.9% (14/67) | Showed significant improvement in some secondary endpoints (e.g., liver stiffness, ALT, AST) [5] [6]. A 2025 network meta-analysis ranked this combination among the most effective for fibrosis regression [7]. |

Detailed Experimental Protocols

To ensure reproducibility and provide context for the data above, here are the methodologies from the key clinical trials.

Phase 2 Trial of Selonsertib Monotherapy (24 Weeks) [1]

- **Objective:** To assess the safety and efficacy of **selonsertib**, with or without simtuzumab, in patients with NASH and stage 2 or 3 liver fibrosis.
- **Study Design:** Multicenter, randomized, open-label trial.

- **Patients:** 72 patients with biopsy-proven NASH (NAS \geq 5, F2 or F3 fibrosis).
- **Intervention Groups:** Patients were randomized to receive:
 - **Selonsertib** 6 mg or 18 mg orally, once daily.
 - **Selonsertib** (6 mg or 18 mg) + Simtuzumab (125 mg weekly subcutaneous injection).
 - Simtuzumab alone (considered a placebo group as the drug showed no efficacy).
- **Primary Endpoint Assessment:** Paired liver biopsies at baseline and Week 24 were assessed by a central pathologist, blinded to treatment assignment. Fibrosis was staged according to the NASH Clinical Research Network (CRN) classification.

Phase 3 STELLAR Trials of Selonsertib Monotherapy (48 Weeks)

[2] [3]

- **Objective:** To evaluate the antifibrotic effect of **selonsertib** in patients with advanced fibrosis due to NASH.
- **Study Design:** Two randomized, double-blind, placebo-controlled, phase 3 trials (STELLAR-3 for F3 fibrosis; STELLAR-4 for F4 cirrhosis).
- **Patients:** Over 800 patients per trial with biopsy-proven NASH and bridging fibrosis (F3) or compensated cirrhosis (F4).
- **Intervention Groups:** Patients were randomized 2:2:1 to:
 - **Selonsertib** 18 mg orally, once daily.
 - **Selonsertib** 6 mg orally, once daily.
 - Placebo.
- **Primary Endpoint Assessment:** The proportion of patients achieving a \geq 1-stage improvement in fibrosis without worsening of NASH at Week 48, assessed via paired liver biopsy by a central pathologist blinded to treatment and time point.

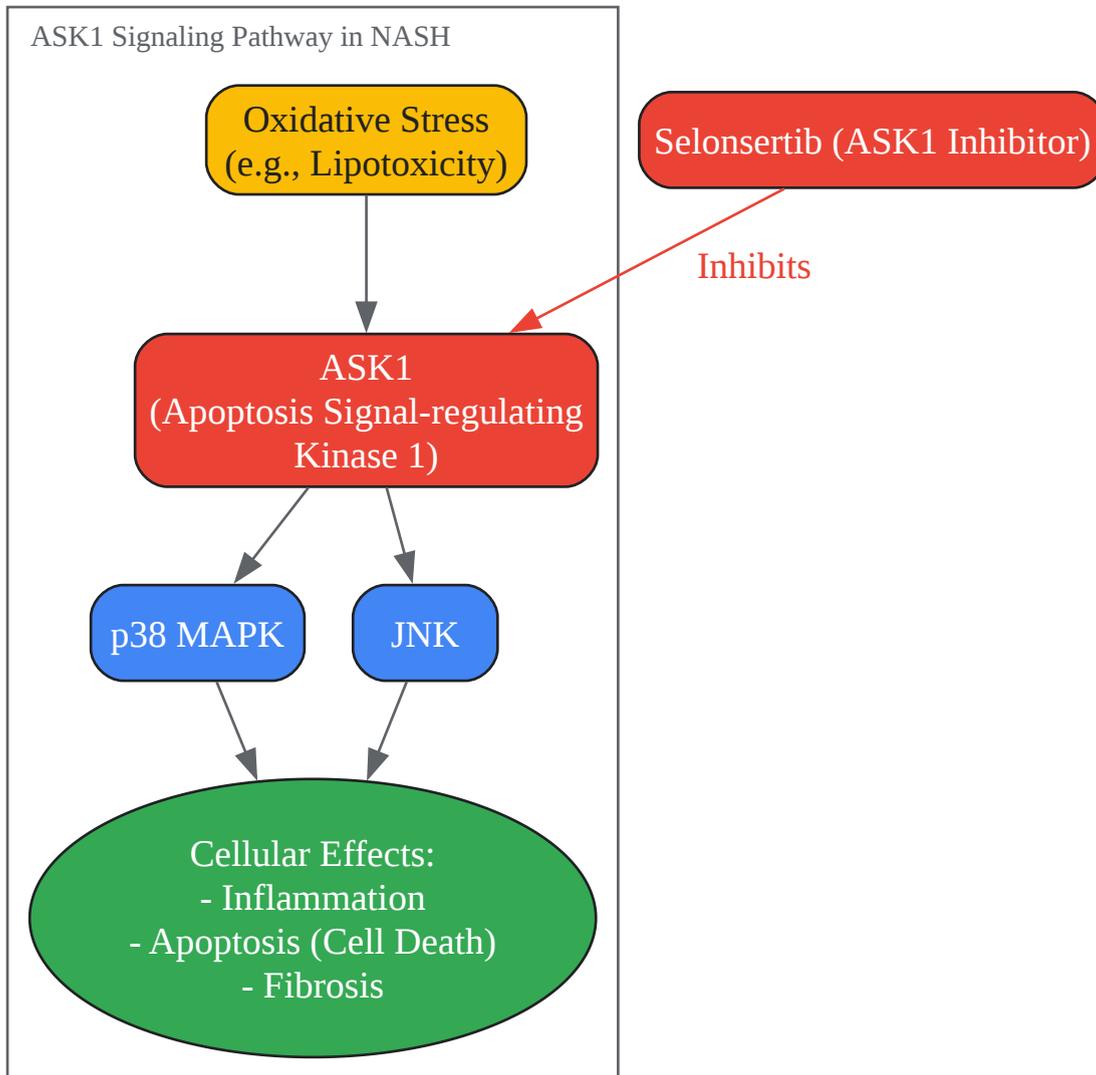
Phase 2 ATLAS Trial of Combination Therapies (48 Weeks) [5] [6]

- **Objective:** To evaluate the safety and efficacy of monotherapy and combination regimens in patients with advanced fibrosis due to NASH.
- **Study Design:** Randomized, double-blind, placebo-controlled study.
- **Patients:** 392 patients with NASH and bridging fibrosis (F3) or compensated cirrhosis (F4).
- **Intervention Groups:** Patients received various combinations of:
 - **Selonsertib** (ASK1 inhibitor) 18 mg
 - Cilofexor (FXR agonist) 30 mg
 - Firsocostat (ACC inhibitor) 20 mg ...as monotherapies or dual therapies. The **selonsertib** monotherapy arm was discontinued mid-trial.

- **Primary Endpoint Assessment:** A ≥ 1 -stage improvement in fibrosis without worsening of NASH at Week 48, assessed via paired liver biopsy reviewed by a central pathologist.

ASK1 Signaling Pathway and Selonsertib's Mechanism

The diagram below illustrates the core signaling pathway that **selonsertib** was designed to inhibit and its place in the clinical trial workflow.



Preclinical Models:
Anti-fibrotic & anti-inflammatory effects

Phase 2 Trial (24 weeks):
43% fibrosis improvement (18 mg dose)

Phase 3 Trials (48 weeks):
No significant effect vs. placebo

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Interpretation of Clinical Trial Data

- **Contrasting Phase 2 and Phase 3 Results:** The initial promise of **selonsertib** in a small, 24-week phase 2 trial was not confirmed in larger, longer phase 3 studies [1] [2] [3]. This highlights that positive early signals do not always translate to definitive efficacy.
- **Limited Utility in Combinations:** In the ATLAS trial, combinations containing **selonsertib (SEL/FIR and SEL/CILO)** did not show a statistically significant benefit over placebo for the primary fibrosis endpoint [6].
- **Shift in Therapeutic Focus:** Subsequent research has identified other combination therapies (like **Cilofexor/Firsocostat**) and single agents (like **Pegozafermin, Resmetirom, and Survodutide**) as more promising candidates, as reflected in recent network meta-analyses [7].

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